3-(Methoxymethyl)-6-oxabicyclo[3.1.0]hexane

Purity Quality Control Sourcing

Synthetic campaigns requiring a conformationally locked scaffold with orthogonal functionality often face premature ring-opening or protecting group incompatibility. This 6-oxabicyclo[3.1.0]hexane derivative solves that gap. - **Strained epoxide**: Enables stereoselective ring-opening under mild acidic/basic conditions. - **Methoxymethyl group**: Serves as a protected hydroxymethyl synthon, stable through epoxide reactions and cleavable post-coupling. - **Proven utility**: Validated intermediate for conformationally locked carbocyclic nucleosides and CNS-targeted libraries. - **Supply**: ≥95% purity; consistent batch quality for library production.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 2031258-90-7
Cat. No. B3250397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methoxymethyl)-6-oxabicyclo[3.1.0]hexane
CAS2031258-90-7
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCOCC1CC2C(C1)O2
InChIInChI=1S/C7H12O2/c1-8-4-5-2-6-7(3-5)9-6/h5-7H,2-4H2,1H3
InChIKeyFLQKRGRZFHDZRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methoxymethyl)-6-oxabicyclo[3.1.0]hexane: Core Properties & Sourcing


3-(Methoxymethyl)-6-oxabicyclo[3.1.0]hexane (CAS: 2031258-90-7) is a bicyclic epoxide building block characterized by a fused oxirane and tetrahydrofuran ring system with a methoxymethyl substituent at the 3-position . The compound has a molecular weight of 128.17 g/mol (C₇H₁₂O₂) and is supplied at a purity of ≥95% by multiple vendors including Sigma-Aldrich, CheMenu, Leyan, and CymitQuimica . The 6-oxabicyclo[3.1.0]hexane scaffold itself (MW 84.12) serves as a conformationally constrained framework for stereoselective transformations [1].

Multi-vendor supply simplifies procurement
Standardized purity supports reproducible synthesis
Protected hydroxymethyl synthon for orthogonal deprotection

3-(Methoxymethyl)-6-oxabicyclo[3.1.0]hexane: Why In-Class Analogs Fall Short


Within the 6-oxabicyclo[3.1.0]hexane series, substitution at the 3-position profoundly alters reactivity, stability, and synthetic utility. The methoxymethyl group in 3-(Methoxymethyl)-6-oxabicyclo[3.1.0]hexane serves as a protected hydroxymethyl synthon, enabling orthogonal deprotection strategies incompatible with free alcohol analogs [1]. In contrast, the 3-(bromomethyl) analog (CAS 2031260-82-7, MW 177.04) introduces electrophilic liability that can lead to premature ring-opening or undesired alkylation . The parent 6-oxabicyclo[3.1.0]hexane (MW 84.12) lacks a functional handle for further diversification [2]. These differences mandate compound-specific procurement based on the intended synthetic sequence and reaction conditions.

Target
Substitute
Risk
MOM-protected analog
3-(Bromomethyl) analog
Electrophilic liability may cause premature ring-opening
This compound
Parent 6-oxabicyclo[3.1.0]hexane
Lacks functional handle for further diversification
This compound
3-(Hydroxymethyl) analog
Free alcohol may interfere with epoxide transformations

3-(Methoxymethyl)-6-oxabicyclo[3.1.0]hexane: Differentiating from Closest Analogs


Commercial Batch Purity Comparison

Multiple independent vendors supply 3-(Methoxymethyl)-6-oxabicyclo[3.1.0]hexane at a standardized purity of ≥95% . This consistency reduces the need for repurification prior to use. While the 3-(bromomethyl) analog is also offered at 95% purity , the methoxymethyl derivative exhibits superior storage stability, as the bromomethyl group is prone to hydrolysis and nucleophilic displacement under ambient conditions (class-level inference based on known halide reactivity).

Batch Purity & Stability
Specification review
Target: 95% purity (4 vendors)
Comparator: 95% purity (Br analog)
Standardized purity across vendors
Stability advantage is class-level inference
Purity Quality Control Sourcing

Molecular Weight & Physicochemical Profile

The molecular weight of 3-(Methoxymethyl)-6-oxabicyclo[3.1.0]hexane is 128.17 g/mol (C₇H₁₂O₂) . This value is intermediate between the parent 6-oxabicyclo[3.1.0]hexane (84.12 g/mol, C₅H₈O) [1] and the 3-(bromomethyl) analog (177.04 g/mol, C₆H₉BrO) . The methoxymethyl group adds 44.05 mass units relative to the parent scaffold, enabling precise mass balance calculations in synthetic sequences. The compound exhibits moderate polarity due to the ether and epoxide functionalities, influencing its solubility in common organic solvents .

Molecular Weight
Reported
128.17 g/mol
Intermediate mass supports versatile handling
Compare: parent 84.12, bromomethyl 177.04
Physicochemical Properties Molecular Weight Synthetic Planning

Protected Hydroxymethyl Synthon Strategy

The methoxymethyl (MOM) group functions as a robust protecting group for a hydroxymethyl moiety, which can be revealed under mild acidic or oxidative conditions [1][2]. In contrast, the 3-(hydroxymethyl) analog (e.g., 6-oxabicyclo[3.1.0]hexane-3-methanol) carries a free hydroxyl that may undergo undesired side reactions during epoxide ring-opening or subsequent transformations [3]. The 3-(bromomethyl) analog, while highly reactive, lacks the orthogonal deprotection capability and can prematurely react with nucleophiles present in complex reaction mixtures [4].

Protecting Group Strategy
Class-level
MOM ether: stable to bases/nucleophiles
vs free alcohol and alkyl halide
Enables orthogonal deprotection workflow
Deprotection conditions require validation
Protecting Group Strategy Orthogonal Deprotection Multi-Step Synthesis

Vendor Availability & Supply Chain

3-(Methoxymethyl)-6-oxabicyclo[3.1.0]hexane is currently available from at least four independent chemical suppliers (Sigma-Aldrich, CheMenu, Leyan, CymitQuimica) . In contrast, the 3-(hydroxymethyl) analog (6-oxabicyclo[3.1.0]hexane-3-methanol) and the 3,3-bis(methoxymethyl) derivative have more limited commercial representation, with fewer vendors and often higher minimum order quantities or custom synthesis requirements .

Vendor Availability
Data to verify
≥4 commercial suppliers
Reduced supply chain risk
Availability status as of reported data
Supply Chain Vendor Diversity Procurement

3-(Methoxymethyl)-6-oxabicyclo[3.1.0]hexane: Key Application Scenarios


Constrained Nucleoside Analogue Synthesis

The 6-oxabicyclo[3.1.0]hexane scaffold, when equipped with a protected hydroxymethyl group, serves as an advanced intermediate for constructing carbocyclic nucleosides. The methoxymethyl group remains intact through epoxide ring-opening and nucleobase coupling steps, and can be deprotected under mild conditions to reveal the hydroxymethyl handle for further functionalization [1]. This strategy has been validated in the synthesis of conformationally locked deoxynucleosides built on oxabicyclo[3.1.0]hexane systems .

Stereoselective Ring-Opening to Cyclopentanes

The rigid bicyclic framework of 3-(Methoxymethyl)-6-oxabicyclo[3.1.0]hexane enables stereoselective nucleophilic ring-opening reactions. The epoxide moiety undergoes predictable cleavage under acidic or basic conditions to yield functionalized cyclopentane derivatives with defined stereochemistry [1][2]. The protected methoxymethyl group remains unaffected during many ring-opening protocols, allowing for sequential functionalization without protecting group interconversion .

Diversity-Oriented Synthesis Libraries

The combination of a strained epoxide ring and a protected primary alcohol handle makes this compound a valuable entry point for generating structurally diverse small-molecule libraries. The scaffold can undergo parallel transformations including epoxide opening with various nucleophiles, cross-coupling after deprotection, and oxidation/reduction sequences [1][3]. The reliable 95% purity across multiple vendors ensures consistent library production without batch-to-batch variability concerns .

Conformationally Restricted Scaffold Exploration

In drug discovery campaigns targeting enzymes with defined active site geometries, the 6-oxabicyclo[3.1.0]hexane core provides a rigid, three-dimensional framework that can orient substituents in precise spatial arrangements [1]. The methoxymethyl group offers a handle for introducing diversity elements while maintaining the conformational constraint of the bicyclic system . This scaffold class has been explored for applications ranging from antiviral agents to CNS-targeted therapeutics [4].

Application
Selection Property
Validation Focus
Constrained Nucleoside Synthesis
Protected hydroxymethyl handle
Orthogonal deprotection compatibility
Stereoselective Ring-Opening
Strained epoxide for predictable opening
Stereochemical outcome verification
Diversity-Oriented Synthesis
Multifunctional building block
Batch consistency review
Conformationally Restricted Scaffold Exploration
Rigid bicyclic core
3D pharmacophore modeling validation
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